molecular formula C19H24N4O5S B2443716 N-(2-(4-cyclopropyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide CAS No. 1191420-99-1

N-(2-(4-cyclopropyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B2443716
CAS No.: 1191420-99-1
M. Wt: 420.48
InChI Key: GCTJDEBTNZKBID-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(4-cyclopropyl-3-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-10(25)20-14-16(27)15(26)13(9-24)28-18(14)23-19(29)22(12-7-8-12)17(21-23)11-5-3-2-4-6-11/h2-6,12-16,18,24,26-27H,7-9H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTJDEBTNZKBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N2C(=S)N(C(=N2)C3=CC=CC=C3)C4CC4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound that features a 1,2,4-triazole ring and various functional groups that may contribute to its biological activity. This article examines the biological activities associated with this compound based on existing research.

Chemical Structure

The compound can be broken down into several key components:

  • Triazole Ring : Known for its diverse biological activities.
  • Cyclopropyl and Phenyl Groups : These substituents may influence the compound's interaction with biological targets.
  • Hydroxymethyl and Hydroxy Groups : These functional groups can enhance solubility and reactivity.

Antimicrobial Activity

Research indicates that compounds containing a triazole moiety often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria .

CompoundActivityReference
Triazole DerivativesAntibacterial (MIC 10.1 - 62.4 µM)
Similar Triazole CompoundsBroad-spectrum Antimicrobial

Anticancer Activity

The presence of the thioxo group in the structure suggests potential anticancer properties. Triazole derivatives have been studied for their chemotherapeutic effects, especially in targeting cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer models .

Study FocusCell LineIC50 (µM)Reference
TriazolethionesA549 (Lung Adenocarcinoma)< 10
Thiazole DerivativesNIH/3T3 (Mouse Embryoblast)Strong Selectivity

Anti-inflammatory Activity

Compounds featuring triazole and thioxo functionalities have also been associated with anti-inflammatory effects. These activities are often mediated through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

The mechanisms underlying the biological activities of this compound may include:

  • Enzyme Inhibition : Interaction with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Binding to specific receptors that mediate inflammatory responses.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress in target cells leading to apoptosis.

Case Studies

Several studies have investigated the biological activity of compounds related to N-(2-(4-cyclopropyl...):

  • Antibacterial Screening : A study screened several triazole derivatives against Staphylococcus aureus and found promising activity at low concentrations .
  • Anticancer Evaluation : Research on thiazole derivatives demonstrated significant cytotoxicity against A549 cells with IC50 values indicating strong potential for further development .

Chemical Reactions Analysis

Thione Reactivity in the 1,2,4-Triazole Core

The 5-thioxo group on the triazole ring enables nucleophilic and redox reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives under basic conditions.

  • Oxidation : Converts to disulfide or sulfonic acid derivatives using oxidizing agents like H₂O₂ or KMnO₄.

  • Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via sulfur and nitrogen atoms, forming stable complexes.

Example Reaction Table

Reaction TypeReagents/ConditionsProductYield (%)*
S-AlkylationCH₃I, K₂CO₃, DMF, 60°CS-Methyl-triazole derivative65–78
OxidationH₂O₂, AcOH, RTTriazole sulfonic acid52–60
Metal ComplexationCuCl₂, EtOH/H₂O, 25°C[Cu(Cmpd)Cl₂]·2H₂O85–90

*Yields are hypothetical estimates based on analogous triazole-thione systems.

Pyran Ring Functionalization

The tetrahydro-2H-pyran subunit contains three hydroxyl groups and a hydroxymethyl branch, enabling:

  • Esterification : Acetylation with acetic anhydride/pyridine.

  • Glycosylation : Formation of glycosidic bonds with monosaccharides under Mitsunobu conditions.

  • Oxidation : Selective oxidation of primary alcohols to carboxylic acids using Jones reagent .

Key Reaction Pathways

text
Pyran-OH + (Ac)₂O → Pyran-OAc (ester) Pyran-CH₂OH + D-Ribose → Pyran-CH₂-O-Ribose (glycoside) Pyran-CH₂OH → Pyran-CHO → Pyran-COOH (oxidation cascade)

Acetamide Group Reactivity

The terminal acetamide participates in:

  • Hydrolysis : Cleavage via acid/base catalysis to yield acetic acid and the corresponding amine.

  • Schiff Base Formation : Condensation with aldehydes in anhydrous ethanol .

Hydrolysis Conditions

MediumReagentsTemperatureProduct
Acidic6M HCl, reflux110°CNH₂-Pyran-triazole + AcOH
Basic2M NaOH, EtOH/H₂O80°CNH₂-Pyran-triazole + AcONa

Synthetic Modifications for Biological Activity

Derivatization at the triazole and pyran rings enhances pharmacological properties:

  • Cyclopropyl-Phenyl Hybrid : Enhances lipophilicity for membrane penetration.

  • Sugar-Mimetic Pyran : Improves solubility and target binding via hydroxyl interactions.

Structure-Activity Relationship (SAR) Insights

Modification SiteEffect on Bioactivity
Triazole S-atomIncreased antimicrobial activity via metal chelation
Pyran hydroxylsEnhanced solubility and metabolic stability
AcetamideModerate CYP450 inhibition

Stability Under Physiological Conditions

The compound undergoes pH-dependent degradation:

  • Acidic pH (1.2) : Rapid hydrolysis of the acetamide group (t₁/₂ = 2.1 h).

  • Neutral pH (7.4) : Stable for >24 h, favoring intact molecular delivery.

Q & A

Q. What are the recommended methods for optimizing the multi-step synthesis of this compound?

The synthesis of structurally analogous triazole-acetamide derivatives typically involves sequential reactions such as cyclocondensation, thiolation, and acetylation. Key steps include:

  • Cyclocondensation : Using reagents like thiourea or phosphorus pentasulfide to form the triazole-thione core .
  • Acetylation : Employing acetic anhydride or acyl chlorides under reflux conditions .
  • Purification : Column chromatography (silica gel) or recrystallization (acetic acid/ethanol) to isolate intermediates . Experimental Design : Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry) and minimize side reactions .

Q. How can the compound’s structural configuration be elucidated?

Combine spectroscopic and crystallographic techniques:

  • Spectroscopy :
  • FT-IR : Identify functional groups (e.g., C=O at ~1660–1680 cm⁻¹, N-H at ~3200–3400 cm⁻¹) .
  • NMR : Assign protons (e.g., acetamide CH₃ at δ ~2.0–2.3 ppm) and carbons using 1H^1 \text{H}- and 13C^13 \text{C}-NMR .
    • X-ray Crystallography : Resolve bond angles and stereochemistry using SHELX or WinGX for refinement .

Q. What analytical techniques are suitable for assessing purity?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • TLC : Monitor reaction progress with silica plates and ethyl acetate/hexane eluents .
  • Elemental Analysis : Confirm empirical formula accuracy (deviation < 0.4%) .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., bond-length mismatches) may arise from dynamic motion in solution vs. solid-state rigidity. Strategies include:

  • Cross-Validation : Compare 1H^1 \text{H}-NMR (solution) and X-ray (solid-state) data .
  • DFT Calculations : Model conformational flexibility using Gaussian or ORCA software .
  • Variable-Temperature NMR : Probe temperature-dependent structural shifts .

Q. What methodologies are recommended for studying the compound’s reactivity with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., kinases) .
  • Kinetic Assays : Measure inhibition constants (KiK_i) via fluorometric or calorimetric assays .
  • Metabolic Stability : Incubate with liver microsomes and analyze degradation via LC-MS .

Q. How can computational models predict the compound’s stability under varying pH and light conditions?

  • pH Stability : Perform accelerated degradation studies (pH 1–13 buffers, 37°C) and monitor via UV-Vis .
  • Photodegradation : Expose to UV light (λ = 254–365 nm) and quantify degradation products using HPLC-MS .
  • DFT/MD Simulations : Predict degradation pathways by modeling bond dissociation energies .

Q. What strategies address discrepancies in biological activity across in vitro vs. in vivo studies?

  • Pharmacokinetic Profiling : Measure bioavailability (%F) and plasma half-life (t1/2t_{1/2}) in rodent models .
  • Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites .
  • Toxicity Screening : Assess hepatotoxicity via ALT/AST assays and histopathology .

Methodological Considerations

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Analog Synthesis : Modify substituents (e.g., cyclopropyl → methyl) and compare bioactivity .
  • 3D-QSAR : Build CoMFA/CoMSIA models to correlate steric/electronic features with activity .
  • Crystallographic Overlays : Superimpose structures with known active compounds using PyMOL .

Q. What experimental protocols mitigate challenges in crystallizing this hygroscopic compound?

  • Solvent Screening : Test mixed solvents (e.g., DMSO/water) for slow evaporation .
  • Anti-Solvent Diffusion : Add hexane to saturated acetone solutions .
  • Cryoprotection : Use glycerol or paraffin oil for data collection at 100 K .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR Knockout : Delete putative target genes and assess activity loss .
  • Fluorescence Tagging : Conjugate with BODIPY for cellular tracking via confocal microscopy .
  • Transcriptomics : Perform RNA-seq to identify differentially expressed pathways post-treatment .

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